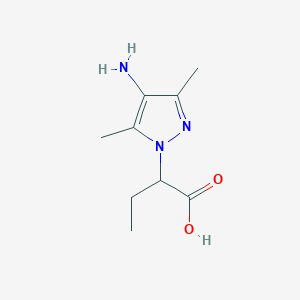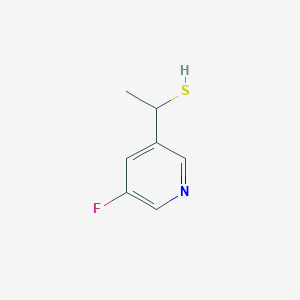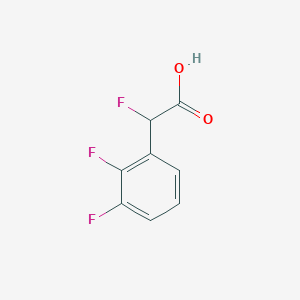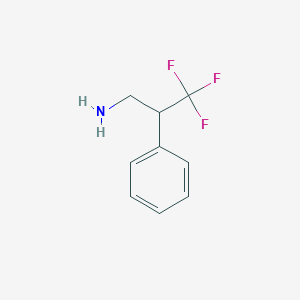
2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of an amino group and a butanoic acid moiety attached to a pyrazole ring, making it a valuable scaffold for the development of various pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable butanoic acid derivative. One common method includes the use of 4-amino-3,5-dimethyl-1H-pyrazole as a starting material, which undergoes a condensation reaction with a butanoic acid derivative under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
化学反応の分析
Types of Reactions: 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
科学的研究の応用
2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
作用機序
The mechanism of action of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The amino group and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .
類似化合物との比較
3-amino-5-methyl-1H-pyrazole: Similar structure but lacks the butanoic acid moiety.
4-amino-3,5-dimethyl-1H-pyrazole: Similar structure but lacks the butanoic acid moiety.
2-(4-nitro-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid: Similar structure with a nitro group instead of an amino group.
Uniqueness: 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid is unique due to the presence of both an amino group and a butanoic acid moiety attached to the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C9H15N3O2 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC名 |
2-(4-amino-3,5-dimethylpyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-4-7(9(13)14)12-6(3)8(10)5(2)11-12/h7H,4,10H2,1-3H3,(H,13,14) |
InChIキー |
YNQZGJQCIRTVJQ-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)O)N1C(=C(C(=N1)C)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-Fluoro-2-(1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13316386.png)









![1-[(1,3-Dimethyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13316448.png)

![2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B13316457.png)

